molecular formula C18H19BrClNO2 B6016946 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide

Cat. No. B6016946
M. Wt: 396.7 g/mol
InChI Key: HCGSSFRTDNYIMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known by its chemical name Ostarine or MK-2866. Ostarine is a synthetic compound that has been developed for its anabolic effects on muscle and bone tissue. It has been extensively studied for its potential applications in the treatment of muscle wasting conditions, osteoporosis, and other diseases that affect muscle and bone mass.

Mechanism of Action

Ostarine works by selectively targeting androgen receptors in muscle and bone tissue, which leads to an increase in protein synthesis and muscle growth. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
Ostarine has been shown to have anabolic effects on muscle and bone tissue, leading to an increase in muscle mass and bone density. It has also been shown to improve muscle strength and endurance, making it a potential treatment for muscle wasting conditions and other diseases that affect muscle and bone mass.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ostarine in lab experiments is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of side effects associated with traditional anabolic steroids. However, Ostarine has a relatively short half-life and may require frequent dosing to achieve optimal results.

Future Directions

There are several potential future directions for the research and development of Ostarine. One area of interest is its potential use in the treatment of muscle wasting conditions and other diseases that affect muscle and bone mass. Another area of interest is its potential use in improving athletic performance, particularly in bodybuilding and powerlifting. Additionally, there is ongoing research into the safety and efficacy of Ostarine, particularly with regards to long-term use and potential side effects.

Synthesis Methods

The synthesis of Ostarine involves several steps, including the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 2-methylpropanoyl chloride. The final product is purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

Ostarine has been extensively studied for its potential applications in the treatment of muscle wasting conditions, osteoporosis, and other diseases that affect muscle and bone mass. It has also been studied for its potential use in improving athletic performance, particularly in bodybuilding and powerlifting.

properties

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-18(2,23-16-9-5-14(19)6-10-16)17(22)21-12-11-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSSFRTDNYIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.